O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate
Description
O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate is a bicyclic organic compound featuring a spiro[2.5]octane core fused with a 4-aza (nitrogen-containing) ring. Its molecular formula is C₁₃H₂₄N₂O₄, and it contains two ester groups: a tert-butyl ester at the O4 position and an ethyl ester at the O6 position, along with a ketone group at the 7-oxo position . The spiro architecture imparts structural rigidity, making it a valuable intermediate in pharmaceutical synthesis, particularly for constructing complex molecules such as protease inhibitors or kinase-targeting agents.
Properties
IUPAC Name |
4-O-tert-butyl 6-O-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)10-9-16(13(19)21-14(2,3)4)15(6-7-15)8-11(10)17/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXANQGWZGGWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Spirocyclization
This method leverages [2+1] cycloaddition to form the cyclopropane ring.
Procedure :
-
Precursor Synthesis :
-
Cyclopropanation :
Conditions :
Analytical Data :
| Parameter | Value |
|---|---|
| HRMS (ESI+) | m/z 298.1623 [M+H]⁺ |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, t-Bu) |
Advantages :
-
Direct spirocycle formation.
-
Scalable to gram quantities.
Limitations :
Spirocyclic Framework Modification
This approach modifies preformed spiro intermediates to install ester groups.
Procedure :
-
Spiro[2.5]octane Synthesis :
-
Esterification :
Conditions :
Key Optimization :
Phase-Transfer Catalyzed Alkylation
Adapted from spirocyclic syntheses in patent literature, this method uses phase-transfer catalysts (PTCs) for efficient alkylation.
Procedure :
-
Core Assembly :
-
Reductive Cyclization :
-
Reduce nitrile intermediates with LiAlH₄ to form the piperidine ring.
-
-
Ester Installation :
Conditions :
-
PTC Reaction: 70–100°C, 12–24 h
-
Reduction: −10°C, 4–8 h
Advantages :
-
Avoids cryogenic conditions.
-
High yields due to PTC efficiency.
Comparative Analysis of Methods
Critical Challenges and Solutions
-
Cyclopropane Stability : The spiro[2.5]octane core is prone to ring-opening under acidic conditions. Mitigated by using non-polar solvents (e.g., hexane) during workup.
-
Ester Hydrolysis : tert-Butyl esters are susceptible to hydrolysis. Additive strategies (e.g., molecular sieves) improve stability during synthesis.
-
Purification : Silica gel chromatography remains the standard, though preparative HPLC is used for >99% purity requirements .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The compound contains two ester groups (tert-butyl and ethyl) that undergo hydrolysis under acidic or basic conditions. The tert-butyl ester is more resistant to hydrolysis compared to the ethyl ester due to steric hindrance.
| Reaction Type | Conditions | Products | Selectivity Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | 4,6-Dicarboxylic acid derivatives | Ethyl ester cleaves preferentially |
| Basic Hydrolysis | NaOH (aq), heat | Sodium carboxylates | Both esters hydrolyzed |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.
Transesterification Reactions
The ethyl ester can undergo transesterification with alcohols (e.g., methanol) under catalytic acidic or basic conditions to yield alternative esters.
| Reagent | Catalyst | Product | Yield Optimization |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl ester derivative | Prolonged reflux improves yield |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl ester derivative | Anhydrous conditions required |
Application : This reaction is useful for modifying solubility or introducing protective groups in multi-step syntheses.
Amidation and Nucleophilic Substitution
The esters react with amines (e.g., ammonia, primary/secondary amines) to form amides. The ketone group at the 7-position may also participate in nucleophilic additions.
| Reagent | Conditions | Products | Side Reactions |
|---|---|---|---|
| Ammonia (NH₃) | Heat, ethanol | 4,6-Dicarboxamide | Competitive hydrolysis possible |
| Methylamine | DCM, RT | Mono-/di-substituted amides | Steric hindrance at tert-butyl |
Selectivity Challenge : The ethyl ester reacts faster than the tert-butyl ester due to lower steric bulk.
Reduction of the Ketone Group
The 7-oxo group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
| Reagent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 7-Hydroxy derivative | Racemic mixture |
| H₂, Pd/C | Methanol, 25°C | 7-Hydroxy derivative | Pressure-dependent yield |
Note : Reduction preserves the spirocyclic structure but may influence ring strain.
Spirocyclic Ring Modifications
The spiro[2.5]octane framework can undergo ring-opening or expansion under strong acidic/basic conditions.
| Conditions | Reagent | Product | Mechanism |
|---|---|---|---|
| H₂SO₄, heat | - | Linear amine-carboxylic acid | Acid-catalyzed ring cleavage |
| LiAlH₄ | THF, reflux | Reduced spirocyclic amine | Simultaneous ester reduction |
Stability : The spiro structure is stable under mild conditions but susceptible to ring-opening under extreme pH or high temperatures.
Scientific Research Applications
Neuropharmacology
O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate has shown promise in neuropharmacology due to its structural similarities with other biologically active compounds. Initial studies indicate potential interactions with various receptor systems in the central nervous system (CNS), which could lead to therapeutic applications in treating neurological disorders.
Anticancer Activity
Research into compounds with similar spirocyclic structures has revealed anticancer properties. The unique arrangement of functional groups in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Further studies are required to elucidate these mechanisms fully.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its complex structure allows for the modification of functional groups, enabling the synthesis of derivatives with enhanced properties. The multi-step organic reactions required for its synthesis demand careful control of reaction conditions to achieve high yields and purity .
- Neuropharmacological Studies : Research has focused on evaluating how O4-tert-butyl O6-ethyl 7-oxo interacts with neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
- Anticancer Research : Studies have demonstrated that derivatives of spirocyclic compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
- Synthetic Methodologies : Various synthetic routes have been explored to optimize the yield and purity of O4-tert-butyl O6-ethyl 7-oxo, showcasing its utility as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Overview of Structurally Related Compounds
Key Differences and Implications
Spiro vs. Non-Spiro Systems: The target compound’s spiro[2.5]octane system confers enhanced conformational restraint compared to non-spiro analogs like O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate. This rigidity can improve binding selectivity in drug-target interactions . In contrast, the piperidine-based dicarboxylate lacks spiro fusion, offering greater rotational flexibility, which may be advantageous for modular synthesis .
Functional Group Diversity :
- The dual ester groups (tert-butyl and ethyl) in the target compound allow for differential reactivity. For example, the tert-butyl group is acid-labile, enabling selective deprotection under mild acidic conditions, while the ethyl ester is more stable, facilitating stepwise modifications .
- The 7-oxo group introduces a ketone, which can participate in nucleophilic additions or serve as a hydrogen-bond acceptor, enhancing interactions in biological systems .
The tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS 1892578-21-0) shares the spiro-ketone motif but lacks the ethyl ester, limiting its utility in multi-step synthetic pathways requiring orthogonal protecting groups .
Research Findings
- Synthetic Utility : The tert-butyl ester in the target compound is a widely used protecting group in peptide synthesis, as demonstrated in PharmaBlock’s portfolio of spirocyclic intermediates .
- Stability Studies : Ethyl esters, as seen in the target compound, exhibit slower hydrolysis rates compared to methyl esters under physiological conditions, suggesting improved metabolic stability .
- Biological Relevance: While cephalosporin derivatives (e.g., 5-thia-1-azabicyclo[4.2.0]octane systems) are clinically validated antibiotics, the target compound’s spiro-aza framework is being explored for non-antibiotic applications, such as kinase inhibition .
Biological Activity
O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate is a complex organic compound with the molecular formula C15H23NO5. It features a unique spirocyclic structure that includes both nitrogen and carbon atoms, specifically a spiro[2.5]octane core with two carboxylate groups at positions 4 and 6, alongside tert-butyl and ethyl substituents. This structural complexity suggests potential applications in medicinal chemistry and organic synthesis due to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO5 |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 2411640-45-2 |
| IUPAC Name | 4-(tert-butyl) 6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate |
| Purity | ≥97% |
Neuropharmacological Potential
Recent studies indicate that this compound exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures have been investigated for their potential as neuroprotective agents and modulators of neurotransmitter systems.
The exact biological mechanisms of this compound are still under investigation. However, initial findings suggest that it may interact with various receptor systems in the central nervous system (CNS). This interaction could potentially influence neurotransmission and neuronal health, making it a candidate for further research in treating neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of spirocyclic compounds can protect neuronal cells from oxidative stress-induced apoptosis. For instance, similar compounds have shown to reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions.
- Receptor Interaction Studies : Research has indicated that compounds structurally related to O4-tert-butyl O6-ethyl 7-oxo can modulate GABAergic and glutamatergic systems, which are critical in managing anxiety and depression.
Comparative Analysis with Related Compounds
The biological activity of O4-tert-butyl O6-ethyl 7-oxo can be compared to other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | C12H19NO3 | Simpler structure without ethyl group |
| O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate | C14H21NO5 | Methyl substitution instead of ethyl |
| General class of 7-Oxo-spiro[2.5]octane derivatives | Variable | Diverse functional groups affecting reactivity |
The presence of both tert-butyl and ethyl groups along with the spirocyclic structure distinguishes this compound from its analogs, potentially influencing its biological activity and reactivity.
Future Research Directions
Given the promising initial findings regarding the biological activity of this compound, future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects on neuronal cells.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential in models of neurodegenerative diseases.
- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity towards specific receptors in the CNS.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of structurally related azaspiro compounds often involves transition-metal catalysis (e.g., iridium-catalyzed amination) under controlled conditions (e.g., 70°C in DMF) to achieve high yields (e.g., 98% for similar spiro compounds). Key parameters include solvent choice, temperature, and catalyst loading. For example, silica gel column chromatography (e.g., hexane:ethyl acetate gradients) is critical for purification, as demonstrated in analogous spirocyclic compound syntheses . Optimization should involve factorial design experiments to test variables like solvent polarity and reaction time .
Q. How can researchers characterize the stereochemistry and functional groups of this compound using spectroscopic techniques?
- Methodological Answer : Comprehensive characterization requires:
- 1H/13C NMR : To confirm spirocyclic structure and tert-butyl/ethyl ester substituents. For example, distinct chemical shifts for spiro carbons (δ ~60–80 ppm) and carbonyl groups (δ ~170 ppm) are expected .
- HRMS (ESI) : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ peaks).
- FTIR : To identify ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups.
- HPLC with chiral columns : To resolve enantiomers if asymmetric synthesis is involved, as seen in related azaspiro systems achieving 95% ee .
Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of ester groups. Avoid exposure to moisture, as tert-butyl esters are prone to acidic cleavage .
- Handling : Use nitrogen-purged environments during synthesis to minimize oxidation of the 7-oxo group. Implement glovebox techniques for air-sensitive steps .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the 7-oxo group in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map the electron density of the 7-oxo group to predict sites for nucleophilic attack (e.g., ketone reduction) or electrophilic substitution. For example:
- Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
- Calculate Fukui indices to identify electrophilic/nucleophilic regions.
- Validate predictions experimentally via reactions with Grignard reagents or hydride donors .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodological Answer :
- Dynamic Effects : Investigate restricted rotation in the spiro system using variable-temperature NMR. For example, coalescence temperatures can reveal energy barriers for conformational changes .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., ester hydrolysis derivatives) that may cause signal splitting.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation when spectral data are ambiguous .
Q. How can researchers design experiments to study the compound’s role in asymmetric catalysis or as a chiral building block?
- Methodological Answer :
- Chiral Pool Strategy : Incorporate enantiopure starting materials (e.g., tert-butyl esters with defined stereochemistry) during synthesis.
- Catalytic Applications : Test the compound’s ability to coordinate metals (e.g., Pd, Ir) in cross-coupling reactions. Monitor enantioselectivity via HPLC or polarimetry .
- Mechanistic Probes : Use isotopic labeling (e.g., 13C at the spiro center) to track stereochemical outcomes in reaction pathways .
Q. What experimental frameworks address discrepancies in reaction yields between small-scale and scaled-up syntheses?
- Methodological Answer :
- Scale-Up Challenges : Conduct kinetic studies to identify rate-limiting steps (e.g., heat transfer in exothermic reactions).
- Process Control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress in real-time.
- DoE (Design of Experiments) : Use response surface methodology to optimize parameters (e.g., stirring rate, reagent stoichiometry) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
